![molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5](/img/structure/B12169.png)
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyridoindole core with bromine atoms at positions 5 and 7 and a hydroxyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The hydroxyl group can be introduced through a subsequent hydroxylation step using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol for methoxy substitution or sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-one.
Reduction: Formation of 9H-pyrido[3,4-b]indol-6-ol.
Substitution: Formation of 5,7-dimethoxy-9H-pyrido[3,4-b]indol-6-ol or 5,7-diazido-9H-pyrido[3,4-b]indol-6-ol.
Scientific Research Applications
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The bromine atoms and hydroxyl group may play a role in binding to these targets, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-β-carboline: Similar structure but lacks bromine atoms.
6-hydroxynorharman: Another indole derivative with a hydroxyl group but different substitution pattern.
Uniqueness
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is unique due to the presence of bromine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms and a hydroxyl group makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
101927-49-5 |
|---|---|
Molecular Formula |
C11H6Br2N2O |
Molecular Weight |
341.99 g/mol |
IUPAC Name |
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
InChI Key |
UNIUKKWPGRGSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
Canonical SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
Key on ui other cas no. |
101927-49-5 |
Synonyms |
7-bromoeudistomine D bromo-eudistomin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
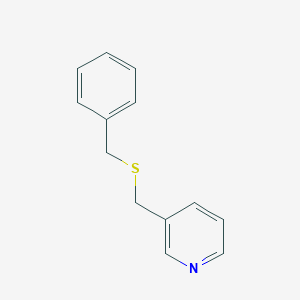
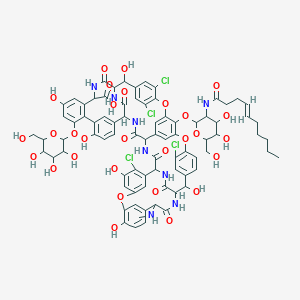

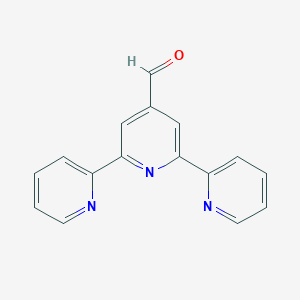
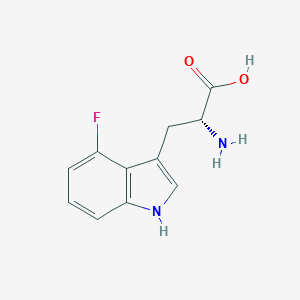

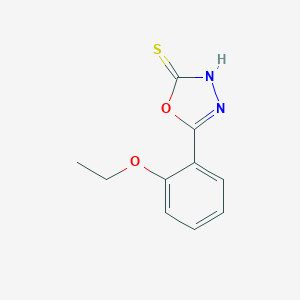
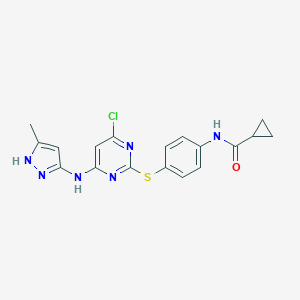
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
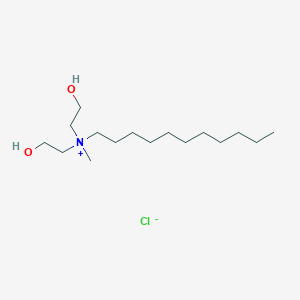
![[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate](/img/structure/B12114.png)
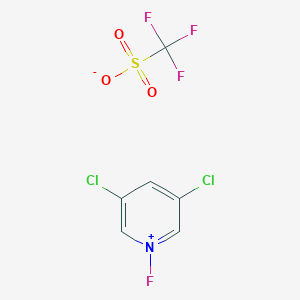
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
